molecular formula C13H8ClFO2 B6340796 5-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid CAS No. 1214382-85-0

5-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6340796
CAS No.: 1214382-85-0
M. Wt: 250.65 g/mol
InChI Key: HHLVRQRNFOEZNJ-UHFFFAOYSA-N
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Description

5-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of chlorine and fluorine substituents on the biphenyl scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include refluxing in a solvent such as dioxane .

Industrial Production Methods

Industrial production of biphenyl derivatives, including 5-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dioxane or toluene.

Major Products

The major products formed from these reactions depend on the specific substituents introduced. For example, Suzuki-Miyaura coupling can introduce various functional groups, leading to diverse biphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in drug design and materials science.

Properties

IUPAC Name

3-chloro-5-(3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLVRQRNFOEZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673465
Record name 5-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214382-85-0
Record name 5-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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